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Human beta defensin 2 -

Human beta defensin 2

Catalog Number: EVT-245610
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human beta defensin 2 is a small cationic peptide that plays a crucial role in the innate immune system. It is primarily produced by epithelial cells in response to microbial infections, particularly from Gram-negative bacteria and fungi. This peptide exhibits antimicrobial properties and is involved in the regulation of immune responses, making it a significant component of the body's defense mechanisms.

Source

Human beta defensin 2 is encoded by the DEFB4A gene located on chromosome 8. The peptide is synthesized predominantly in epithelial tissues, including the skin, respiratory tract, and gastrointestinal tract. Its expression can be induced by various stimuli such as bacterial infections, pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha and interleukin-1 beta), and certain pathogens like Candida albicans .

Classification

Human beta defensin 2 belongs to the family of defensins, which are small, cysteine-rich peptides that exhibit antimicrobial activity. Defensins are classified into three main categories based on their structure: alpha defensins, beta defensins, and theta defensins. Human beta defensin 2 is categorized under beta defensins due to its characteristic structure and function .

Synthesis Analysis

Methods

The synthesis of human beta defensin 2 can be achieved through both recombinant expression systems and chemical synthesis. Recombinant methods typically utilize yeast or bacterial systems for large-scale production.

  1. Recombinant Expression: One common method involves using Pichia pastoris as a host organism. The DEFB4A gene is inserted into a plasmid vector (e.g., pPICZαA), which is then transformed into Pichia pastoris. The yeast is cultured in specific media that induce the expression of the peptide .
  2. Chemical Synthesis: Solid-phase peptide synthesis can also be employed to create human beta defensin 2. This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support, followed by deprotection and cleavage to yield the final product .

Technical Details

In recombinant systems, expression conditions such as temperature, pH, and induction time are optimized to maximize yield. For instance, cultures may be grown at 30°C with methanol induction to enhance protein production . In chemical synthesis, high-purity solvents and reagents are essential to ensure the final product meets required specifications.

Molecular Structure Analysis

Structure

Human beta defensin 2 consists of 42 amino acids with a specific sequence that includes several disulfide bonds critical for its structural stability. The presence of these disulfide bonds contributes to its characteristic β-sheet conformation, which is essential for its biological activity .

Data

  • Molecular Weight: Approximately 4,328.22 Da
  • Sequence: GIGDPVTCLKSGAICHPVFCPRRYKQIGTCGLPGTKCCKKP
  • Disulfide Bonds: Cysteine residues form three pairs of disulfide bonds that stabilize the peptide's structure .
Chemical Reactions Analysis

Reactions

Human beta defensin 2 exhibits various chemical interactions primarily through its cationic nature, allowing it to bind to negatively charged bacterial membranes. This interaction disrupts membrane integrity, leading to bacterial cell lysis.

Technical Details

In vitro studies have demonstrated that human beta defensin 2 can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. It achieves this by interfering with quorum sensing mechanisms without affecting metabolic activity .

Mechanism of Action

Process

The mechanism of action of human beta defensin 2 involves several steps:

Data

Studies have shown that human beta defensin 2 can exhibit antimicrobial activity at concentrations greater than 1 µM against various pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Applications

Scientific Uses

Human beta defensin 2 has significant applications in various fields:

  1. Antimicrobial Therapy: Potential use as an antimicrobial agent in treating infections caused by resistant pathogens.
  2. Immunology Research: Investigating its role in immune responses can provide insights into therapeutic strategies for enhancing innate immunity.
  3. Biotechnology: Utilized in developing new antimicrobial coatings or treatments for medical devices to prevent biofilm formation .
Molecular Biology and Genetic Regulation of hBD-2

Genomic Architecture and Gene Polymorphisms

Chromosomal Localization and Gene Structure (DEFB4A/DEFB4B)

Human Beta Defensin 2 (hBD-2), encoded by the DEFB4A gene (officially designated defensin beta 4A), is located on chromosome 8p23.1. This genomic region harbors a cluster of defensin genes within a segment known for its structural variability and involvement in innate immunity [3] [8]. The DEFB4A gene (Gene ID: 1673) spans approximately 2 kb and consists of two exons. The first exon encodes a short 5' untranslated region (UTR) and the signal peptide, while the second exon encodes the mature peptide and the 3' UTR. The mature hBD-2 peptide is a cationic, cysteine-rich low molecular weight protein (~4.3 kDa) comprising 64 amino acids. Its structure is characterized by a triple-stranded antiparallel β-sheet stabilized by three highly conserved disulfide bonds formed between six cysteine residues (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6), creating a compact fold essential for its antimicrobial activity [1] [3]. While often referred to as DEFB4, the official symbol is DEFB4A, reflecting its position within the beta-defensin gene cluster. Pseudogenes (DEFB4B) exist in this region, but DEFB4A is the primary functional gene responsible for producing the active hBD-2 peptide [3].

Regulatory Elements in the hBD-2 Promoter Region

The inducible expression of hBD-2 is governed by a complex promoter region upstream of the DEFB4A gene. This promoter lacks a classical TATA box but contains critical binding sites for transcription factors activated by microbial exposure and inflammation. Key regulatory elements include:

  • NF-κB Binding Sites: Essential for responsiveness to bacterial lipopolysaccharide (LPS), TNF-α, and IL-1β. Binding of NF-κB subunits (e.g., p50/p65) to these sites is a primary driver of DEFB4A transcription upon pathogen recognition via Toll-like receptors (TLRs), particularly TLR2 and TLR4 [1] [8].
  • AP-1 Binding Sites: Recognized by transcription factors like c-Fos/c-Jun. Activation of the MAPK pathways (JNK, p38) by microbial components or cytokines leads to AP-1 activation, synergizing with NF-κB for full hBD-2 induction. In some cell types, such as gingival keratinocytes challenged with Fusobacterium nucleatum, the JNK/p38 MAPK-AP-1 axis can be the dominant pathway, sometimes even operating independently of NF-κB [1] [7].
  • Other Putative Sites: Binding sites for NF-IL6 (C/EBPβ) and STAT factors may also contribute to regulation under specific inflammatory or cytokine-driven conditions [1].

The combinatorial action of these transcription factors, recruited to the promoter upon specific signaling cascades, orchestrates the rapid and robust upregulation of hBD-2 expression in epithelial cells upon encountering pathogens or pro-inflammatory stimuli.

Single Nucleotide Polymorphisms (SNPs) and Disease Susceptibility

Genetic variations within the DEFB4A gene locus, particularly non-synonymous Single Nucleotide Polymorphisms (SNPs) affecting the amino acid sequence of the mature peptide, can significantly alter hBD-2 function and impact host defense, thereby influencing disease susceptibility.

Table 1: Clinically Relevant DEFB4A/hBD-2 Polymorphisms and Associated Impacts

SNP Identifier (rs Number if known)Nucleotide Change (Amino Acid Change)Location/Functional DomainPredicted/Reported ImpactAssociated Disease Susceptibility
G51Dc.152G>A (p.Gly51Asp)Mature Peptide CoreSevere structural destabilization, reduced net charge (+11→+7), compromised antimicrobial and antiviral activity, impaired SARS-CoV-2 Spike RBD bindingIncreased risk of severe COVID-19, potential susceptibility to mucosal infections
C53Gc.157T>G (p.Cys53Gly)Disulfide Bond Cys3 (Cys3-Cys6)Disruption of critical disulfide bond, loss of structural integrity, abolished functionIncreased risk of severe COVID-19, potential susceptibility to mucosal infections
Other damaging SNPsVarious (e.g., R34G)Mature PeptideReduced protein stability, altered charge, impaired functionPotential risk factor for infections and inflammatory conditions (e.g., IBD susceptibility suggested by functional studies)
  • Functional Consequences: SNPs like G51D and C53G, located within the core structural domain of the mature peptide, are predicted by comprehensive in silico analyses (including SIFT, PolyPhen-2, PROVEAN, SNPs&GO, PHD-SNP, SNAP2) to be highly deleterious. G51D reduces the peptide's positive charge (critical for interacting with negatively charged microbial membranes) and likely disrupts its fold. C53G directly abolishes one of the three essential disulfide bonds, collapsing the structural scaffold required for function [2] [8].
  • Disease Association: These damaging SNPs have been computationally and clinically linked to impaired defense against viral infections, notably SARS-CoV-2. Individuals carrying these variants exhibited compromised ability of hBD-2 to bind the viral Spike protein's Receptor Binding Domain (RBD), potentially increasing susceptibility to severe COVID-19. Furthermore, such polymorphisms may contribute to inter-individual differences in susceptibility to bacterial infections, chronic inflammatory disorders like periodontitis (where hBD-2 is a key marker), and potentially inflammatory bowel diseases (IBD), where defective beta-defensin expression is a known pathogenic factor [2] [6] [8].

Transcriptional and Epigenetic Regulation

Role of NF-κB, AP-1, and MAPK Signaling Pathways

The inducible expression of hBD-2 is a hallmark of epithelial innate immune responses, tightly controlled by interconnected signaling pathways converging on its promoter.

  • NF-κB Pathway: This is the master regulator. Recognition of Pathogen-Associated Molecular Patterns (PAMPs; e.g., LPS via TLR4, peptidoglycan via TLR2, flagellin via TLR5) or cytokines (TNF-α, IL-1β) triggers signaling cascades culminating in the activation of the IKK complex. IKK phosphorylates IκBα, targeting it for degradation, thereby releasing NF-κB dimers (mainly p50/p65). These dimers translocate to the nucleus and bind cognate sites on the DEFB4A promoter, initiating transcription. Genome-wide RNAi screens confirmed the critical role of the TLR adaptor MYD88 in this process, particularly in intestinal epithelial cells challenged with E. coli [1] [6].
  • AP-1 Pathway: Often acts synergistically with NF-κB. Activation of MAPK pathways is central to AP-1 activation:
  • p38 MAPK: Activated by stress (osmotic, inflammatory) and specific PAMPs. Phosphorylates and activates transcription factors like ATF-2 and regulates MSKs, which can influence chromatin remodeling at the DEFB4A locus. p38 is crucial for hBD-2 induction by bacteria like F. nucleatum in oral epithelium and contributes to responses in other tissues [1] [7] [10].
  • JNK (c-Jun N-terminal Kinase): Activated by cytokines (TNF-α, IL-1), cellular stress, and some bacterial components. Phosphorylates c-Jun, a major component of AP-1, enhancing its transactivation potential. JNK activation is vital for hBD-2 induction in contexts like gingival keratinocyte responses to specific pathogens [1] [7].
  • ERK1/2 (Extracellular Signal-Regulated Kinases): Primarily activated by growth factors and mitogens via the Ras-Raf-MEK cascade. While often associated with proliferation, ERK1/2 can also contribute to inflammatory gene expression, potentially modulating hBD-2 levels indirectly or in specific cell contexts. Overactive ERK signaling, common in cancers like OSCC, can create a pro-inflammatory microenvironment potentially influencing defensin expression [7] [10].
  • Cross-talk and Integration: These pathways are not isolated. For instance, TLR signaling can activate both NF-κB and MAPKs. MAPKs can phosphorylate NF-κB subunits or co-activators, modulating their activity. The specific integration point depends on the cell type and the nature of the stimulus, ensuring a tailored hBD-2 response [1] [6] [7].

Table 2: Key Signaling Pathways Regulating hBD-2 (DEFB4A) Transcription

Signaling PathwayPrimary ActivatorsKey Downstream EffectorsMechanism of hBD-2 InductionCell/Tissue Context
NF-κBTLR ligands (LPS, Flagellin), TNF-α, IL-1βIKK complex → IκBα degradation → p50/p65 nuclear translocationDirect binding to κB sites in DEFB4A promoterUbiquitous (Intestinal, Oral, Airway, Skin epithelium)
p38 MAPKCellular stress, Inflammatory cytokines, Specific PAMPsMAPKAPK2/3, MSK1/2, ATF-2, c-Fos/c-Jun (AP-1)Activates AP-1; Phosphorylates transcription factors & chromatin modifiers; Synergy with NF-κBOral epithelium (F. nucleatum), Intestinal epithelium, Keratinocytes
JNKTNF-α, IL-1, Cellular stress, Specific PAMPsc-Jun, ATF-2 (components of AP-1)Activates AP-1 complex; Direct binding to AP-1 sites in promoterGingival keratinocytes (Primary pathway for F. nucleatum)
ERK1/2Growth Factors (EGF), Mitogens, Some PAMPsELK1, c-Fos (AP-1), MNK, RSKIndirect via AP-1 activation; Potential chromatin modifications; Context-dependent (proliferation vs. inflammation)Often in cancer contexts (OSCC), potential role in epithelium

Epigenetic Modulators (e.g., Histone Acetylation, DNA Methylation)

Beyond transcription factor activation, epigenetic mechanisms dynamically control chromatin accessibility at the DEFB4A locus, fine-tuning its responsiveness.

  • Histone Acetylation: This is a major activating mark. Acetylation of lysine residues on histone tails (e.g., H3K9ac, H3K27ac) neutralizes their positive charge, loosening chromatin compaction and facilitating transcription factor binding. Histone acetyltransferases (HATs) like p300/CBP are recruited to the DEFB4A promoter upon activation (e.g., by NF-κB) and deposit acetyl groups. Conversely, Histone Deacetylases (HDACs) remove these marks, promoting gene repression. Inhibitors of HDACs, such as Trichostatin A (TSA) or Butyrate (a gut microbial metabolite), have been shown to induce hBD-2 expression, even in the absence of strong inflammatory stimuli, by increasing histone acetylation at its promoter [4] [9]. This mechanism is particularly relevant in the intestinal epithelium, where butyrate produced by commensal bacteria contributes to basal defensin expression and barrier maintenance.
  • DNA Methylation: Generally associated with gene silencing, DNA methylation involves the addition of methyl groups to cytosine residues in CpG dinucleotides, typically within promoter regions, by DNA methyltransferases (DNMTs). Methylated DNA attracts proteins like MeCP2 (Methyl-CpG-binding protein 2), which recruits HDAC-containing repressor complexes, leading to chromatin condensation. While direct studies on DEFB4A promoter methylation are limited within the provided results, the principle is well-established for inducible immune genes. Hypomethylation of the promoter is expected to permit expression, while hypermethylation would lock it in a repressed state. Crucially, there is crosstalk between DNA methylation and histone modifications. For instance, MeCP2-bound methylated DNA recruits HDACs and Sin3A complexes, leading to histone deacetylation and reinforcement of the repressive state. Conversely, active histone marks like acetylation can promote DNA demethylation by attracting Ten-Eleven Translocation (TET) enzymes or inhibiting DNMTs, establishing a permissive chromatin environment for hBD-2 induction [4] [9]. Inflammation itself can dynamically alter the epigenetic landscape, potentially priming or suppressing the DEFB4A locus.
  • Other Epigenetic Layers: While less emphasized in the provided results for hBD-2, histone methylation marks (e.g., activating H3K4me3, repressive H3K27me3) and non-coding RNAs (e.g., miRNAs) likely contribute to its complex regulation in different tissues and disease states. Genome-wide screens have also identified chromatin regulators like SUDS3 (a component of the Sin3A-HDAC deacetylase complex) as potential modulators of hBD-2 expression, further highlighting the importance of epigenetic control [6].

Properties

Product Name

Human beta defensin 2

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